9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4
Description
9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 (hereafter referred to as HAPNH-d4) is a deuterated analog of the mutagenic metabolite 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole (HAPNH), which is the N-hydroxylated form of aminophenylnorharman (APNH). APNH itself is a β-carboline derivative formed via the interaction of norharman (a non-mutagenic heterocyclic amine) and aniline under physiological conditions . HAPNH-d4 is primarily used as a stable isotopically labeled internal standard in analytical studies to quantify APNH and its metabolites in biological matrices .
APNH and its derivatives are recognized as endogenous mutagens and carcinogens. APNH induces DNA adducts (e.g., dG-C8-APNH) through metabolic activation by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP3A4), leading to genotoxicity and carcinogenicity in rodent models .
Properties
Molecular Formula |
C17H13N3O |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
N-(2,3,5,6-tetradeuterio-4-pyrido[3,4-b]indol-9-ylphenyl)hydroxylamine |
InChI |
InChI=1S/C17H13N3O/c21-19-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-18-11-17(15)20/h1-11,19,21H/i5D,6D,7D,8D |
InChI Key |
LECLBYWFRKFHIQ-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NO)[2H])[2H])N2C3=CC=CC=C3C4=C2C=NC=C4)[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)NO)C=NC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia can lead to the formation of various indole derivatives . Industrial production methods often involve the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .
Chemical Reactions Analysis
9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition-metal complexes, leading to the formation of oxidized products.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the indole ring.
Cycloaddition: Indole-based cycloaddition reactions are powerful tools for constructing complex heterocyclic structures.
Common reagents used in these reactions include transition-metal catalysts, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
APNH and Its Methylated Derivatives
Aminophenylnorharman (APNH):
- Structure: 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole.
- Properties : Potent mutagenicity in Salmonella typhimurium TA98 and YG1024 strains, with clastogenic effects in mammalian cells. APNH induces preneoplastic liver lesions (GST-P-positive foci) in rats at dietary concentrations of 10–50 ppm .
- Metabolism : Activated by CYP enzymes to form HAPNH, the proximate mutagenic metabolite .
Methylated Derivatives :
- 3'-AMPNH (9-(4'-Amino-3'-methylphenyl)-9H-pyrido[3,4-b]indole): Exhibits reduced mutagenic potency compared to APNH, likely due to steric hindrance from the methyl group .
- APH (9-(4'-Aminophenyl)-1-methyl-9H-pyrido[3,4-b]indole): Methylation at the 1-position diminishes metabolic activation, resulting in lower carcinogenicity .
Comparison Table :
Other β-Carbolines: Norharman and Harman
- Norharman (9H-pyrido[3,4-b]indole): Non-mutagenic alone but acts as a co-mutagen by facilitating the formation of APNH when combined with aniline .
- Harman (1-Methyl-norharman): Exhibits weak mutagenicity and is implicated in food-derived carcinogenesis.
Functional Differences :
Pyrimido[4,5-b]indoles
Structural Features : These compounds contain an additional nitrogen atom in the pyrimidine ring, distinguishing them from β-carbolines.
Examples :
Comparison with HAPNH-d4 :
- Applications : Pyrimidoindoles are primarily therapeutic, whereas HAPNH-d4/APNH are research tools for studying mutagenesis.
- Synthesis: Pyrimidoindoles often require multi-step protocols with protected intermediates, contrasting with APNH’s single-step formation from norharman and aniline .
Amide-Functionalized Derivatives ()
Six derivatives of 9H-pyrido[3,4-b]indole-3-carboxamide were synthesized with varying N-alkyl/aryl groups. Key
| Compound | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| F21 | N-Ethyl-4-trifluoromethylphenyl | 78.1 | 261–263 |
| F22 | N,N-Diethyl-4-trifluoromethylphenyl | 83.4 | 238–239 |
| F23 | N-Isopropyl-4-trifluoromethylphenyl | 69.3 | 245–247 |
| F25 | N-(2-Chlorophenyl) | 95.6 | 295–297 |
Ester Derivatives
- Ethyl-9-methyl-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate: Synthesized via oxidation and methylation, this compound demonstrates anti-leishmanial activity, unlike APNH’s carcinogenic profile .
Key Research Findings
Mutagenic Mechanism: APNH’s hydroxylamine metabolite (HAPNH) forms DNA adducts via esterification, a pathway absent in harman or norharman .
Structural Determinants: The 4'-aminophenyl group in APNH is critical for mutagenicity; methylation or substitution at this position reduces activity .
Analytical Utility : HAPNH-d4’s deuterium labeling enables precise quantification of APNH in complex matrices, addressing challenges in food safety and toxicology research .
Biological Activity
9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₉D₄N₃O, with a molecular weight of 279.33 g/mol. The compound features a pyridoindole framework, which is known for its diverse biological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the structure allows for the scavenging of free radicals, contributing to its antioxidant properties.
- Apoptosis Induction : Studies suggest that it can induce apoptosis in cancer cells by activating caspases and promoting PARP cleavage, similar to other known anticancer agents .
- Gene Expression Modulation : The compound has been shown to affect gene expression profiles significantly, downregulating genes associated with cell survival and upregulating pro-apoptotic genes .
Anticancer Activity
A notable study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated that:
- IC₅₀ Values : The compound exhibited IC₅₀ values ranging from 5.5 μM to 15 μM across different cancer cell lines, showing promising anticancer activity comparable to established chemotherapeutics like doxorubicin .
- Selectivity Index : The selectivity index was calculated to assess the compound's safety profile. It demonstrated a favorable selectivity index compared to doxorubicin, indicating lower toxicity towards normal cells .
Case Studies
- Case Study on Glioma Cells : In a controlled study involving U87MG glioma cells, treatment with the compound resulted in a significant increase in apoptotic cells (up to 61% at higher concentrations) and reduced cell viability by over 70% after 72 hours of exposure. This suggests a potent anti-glioma effect .
- Mechanistic Insights : Further investigations revealed that the compound's mechanism involved disruption of mitochondrial function and activation of the intrinsic apoptotic pathway, corroborated by increased levels of cytochrome c in the cytosol following treatment .
Comparative Analysis with Other Compounds
A comparative analysis was conducted with other pyridoindole derivatives and known anticancer agents:
| Compound | IC₅₀ (μM) | Mechanism | Selectivity Index |
|---|---|---|---|
| This compound | 5.5 - 15 | Apoptosis induction | Favorable |
| Doxorubicin | 0.7 - 9.6 | DNA intercalation | Lower |
| Other Pyridoindoles | Varies | Various | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
